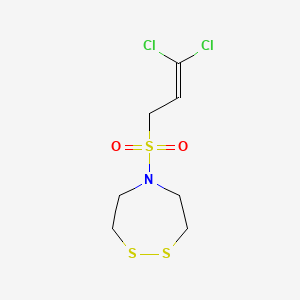
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane, also known as CPDS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPDS belongs to the class of dithiazepanes, which are known for their diverse biological activities.
作用机制
The mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of a protein called Akt, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of an enzyme called matrix metalloproteinase-9, which is involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane for lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target proteins, which makes it a valuable tool for studying the biological pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane. One area of research involves the development of new derivatives of this compound that have improved potency and specificity. Another area of research involves the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as cardiovascular disease and metabolic disorders.
合成方法
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can be synthesized through a multi-step process, starting with the reaction of 2-chloro-1,3-propanediol with thionyl chloride to form 3,3-dichloro-1,2-propanediol. This compound is then reacted with hydrogen sulfide and ammonia to produce 1,2,5-dithiazepane-3,3-dioxide. Finally, the addition of allyl chloride to this compound results in the formation of this compound.
科学研究应用
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-(3,3-dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2NO2S3/c8-7(9)1-6-15(11,12)10-2-4-13-14-5-3-10/h1H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPHQVWKKJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

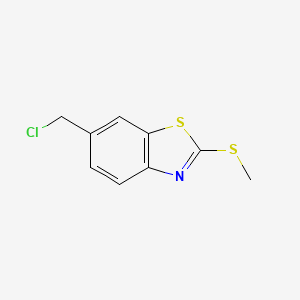

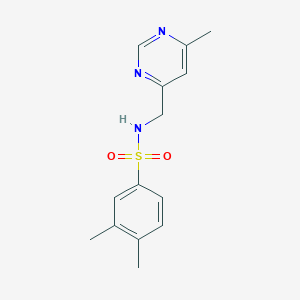
![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)

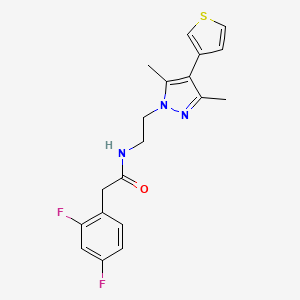
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)


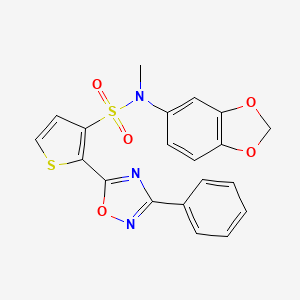
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)